molecular formula C15H19NO3 B12119666 1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid

1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B12119666
M. Wt: 261.32 g/mol
InChI Key: UKNFKOREFYXQOQ-UHFFFAOYSA-N
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Description

1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a phenylcarbamoyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane and phenyl isocyanate.

    Reaction Conditions: The reaction between cyclohexane and phenyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the phenylcarbamoyl group.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Scientific Research Applications

1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid share structural similarities but differ in their functional groups and properties.

    Uniqueness: The presence of the phenylcarbamoyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(2-anilino-2-oxoethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO3/c17-13(16-12-7-3-1-4-8-12)11-15(14(18)19)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,17)(H,18,19)

InChI Key

UKNFKOREFYXQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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